molecular formula C8H8Na2O5 B3426602 Endothal-disodium CAS No. 53608-75-6

Endothal-disodium

Cat. No.: B3426602
CAS No.: 53608-75-6
M. Wt: 230.13 g/mol
InChI Key: XRHVZWWRFMCBAZ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Endothal-disodium is synthesized through the reaction of endothall acid (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the endothall acid is dissolved and then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The endothall acid is produced through the oxidation of hexahydrophthalic anhydride, followed by the addition of sodium hydroxide to yield the disodium salt. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Endothal-disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Endothal-disodium has a wide range of scientific research applications:

Mechanism of Action

Endothal-disodium exerts its herbicidal effects by inhibiting protein phosphatase 2A, an enzyme crucial for cellular functions in plants. This inhibition disrupts cellular processes, leading to the death of susceptible plants. The compound specifically targets the cells at the point of contact, causing localized damage without affecting the roots or tubers .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its selective contact action, which allows it to target specific areas of plants without affecting the entire plant structure. This selective action makes it particularly useful in managing submerged aquatic vegetation without causing extensive damage to non-target species .

Properties

IUPAC Name

disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVZWWRFMCBAZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041899
Record name Disodium endothal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS]
Record name Pancrelipase
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CAS No.

53608-75-6, 129-67-9
Record name Pancrelipase
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Record name Disodium endothal
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Record name Pancrelipase
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Record name Endothal-sodium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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